5,8,11,14,17-Pentaoxaheneicosane
Overview
Description
. It is a type of polyethylene glycol ether, characterized by the presence of multiple ether linkages in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17-Pentaoxaheneicosane typically involves the reaction of tetraethylene glycol with butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of tetraethylene glycol are replaced by butoxy groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8,11,14,17-Pentaoxaheneicosane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
5,8,11,14,17-Pentaoxaheneicosane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the preparation of various biological assays and experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 5,8,11,14,17-Pentaoxaheneicosane involves its interaction with various molecular targets and pathways. The ether linkages in the compound allow it to act as a solubilizing agent, enhancing the solubility of hydrophobic compounds in aqueous solutions. This property is particularly useful in biological and pharmaceutical applications, where the compound can facilitate the delivery of drugs and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Tetraoxaoctadecane: Another polyethylene glycol ether with similar properties but a different molecular structure.
Polyethylene glycol dibutyl ether: A closely related compound with similar applications and chemical properties.
Uniqueness
5,8,11,14,17-Pentaoxaheneicosane stands out due to its specific molecular structure, which provides unique solubilizing properties. Its multiple ether linkages make it highly effective in enhancing the solubility of hydrophobic compounds, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5/c1-3-5-7-17-9-11-19-13-15-21-16-14-20-12-10-18-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIBEAIDUOVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059424 | |
Record name | 5,8,11,14,17-Pentaoxaheneicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112-98-1 | |
Record name | 5,8,11,14,17-Pentaoxaheneicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PEG-4 dibutyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11,14,17-Pentaoxaheneicosane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,8,11,14,17-Pentaoxaheneicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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